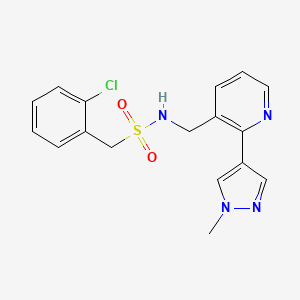
1-(2-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H17ClN4O2S and its molecular weight is 376.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Structural Features
- Chlorophenyl Group : The presence of a chlorophenyl moiety enhances lipophilicity and may contribute to the compound's interaction with biological targets.
- Pyrazolyl and Pyridinyl Moieties : These heterocyclic structures are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. The synthesized derivatives, including those related to the target compound, have shown varying degrees of effectiveness against bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
The compound's mechanism likely involves inhibition of bacterial folate synthesis, a common pathway for sulfonamides .
Enzyme Inhibition
Sulfonamides are also recognized for their ability to inhibit various enzymes. Notably, the compound shows potential as an inhibitor of:
- Acetylcholinesterase (AChE) : Important for neurotransmission.
- Urease : Associated with the treatment of urinary tract infections.
The IC50 values for enzyme inhibition have been reported in related studies, indicating strong inhibitory activity compared to reference standards .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing novel sulfonamide derivatives demonstrated that compounds with the pyrazolyl-pyridinyl structure exhibited enhanced antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus. The study highlighted the importance of substituent variations in optimizing biological activity .
Case Study 2: Enzyme Inhibition Profile
In a comparative analysis of enzyme inhibitors, the target compound was evaluated alongside known sulfonamides. Results indicated superior inhibition against urease, suggesting potential therapeutic applications in managing conditions like kidney stones .
属性
IUPAC Name |
1-(2-chlorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-22-11-15(9-20-22)17-13(6-4-8-19-17)10-21-25(23,24)12-14-5-2-3-7-16(14)18/h2-9,11,21H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDFLECNCOLWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














